2-(methoxyamino)aceticacidhydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Methoxyamino)acetic acid hydrochloride is a chemical compound with the molecular formula C3H8ClNO3. It is a derivative of acetic acid where the amino group is methoxylated. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxyamino)acetic acid hydrochloride typically involves the reaction of methoxyamine with chloroacetic acid. The reaction is carried out in an aqueous medium, and hydrochloric acid is used to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

CH3ONH2+ClCH2COOH→CH3ONHCH2COOH⋅HCl

Industrial Production Methods: In industrial settings, the production of 2-(methoxyamino)acetic acid hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxyamino)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form primary amines.

Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oximes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Methoxyamino)acetic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(methoxyamino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The methoxyamino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can be used to study enzyme function and to develop enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

- 2-(Aminooxy)acetic acid hydrochloride

- 2-(Hydroxyamino)acetic acid hydrochloride

- 2-(Methoxyamino)propanoic acid hydrochloride

Comparison: 2-(Methoxyamino)acetic acid hydrochloride is unique due to its methoxyamino group, which imparts distinct chemical properties compared to its analogs For example, 2-(aminooxy)acetic acid hydrochloride has an aminooxy group instead of a methoxyamino group, leading to different reactivity and applications

Biological Activity

2-(Methoxyamino)acetic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

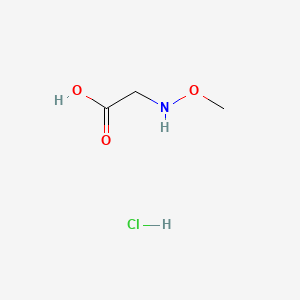

Chemical Structure and Properties

The chemical structure of 2-(methoxyamino)acetic acid hydrochloride can be represented as follows:

- Chemical Formula : C₃H₈ClN₁O₂

- Molecular Weight : 111.56 g/mol

- CAS Number : 2825005-65-8

This compound features a methoxy group and an amino group, which are critical for its biological interactions.

The biological activity of 2-(methoxyamino)acetic acid hydrochloride is primarily attributed to its interaction with various biological targets. It is believed to modulate enzymatic activities and receptor interactions, leading to potential therapeutic effects.

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.

- Receptor Modulation : Its structure allows it to interact with neurotransmitter receptors, potentially influencing neurotransmission and synaptic plasticity.

Biological Activities

Research indicates that 2-(methoxyamino)acetic acid hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential use in treating inflammatory diseases.

- Neuroprotective Properties : Given its ability to interact with neurotransmitter systems, it may offer neuroprotective benefits in neurodegenerative conditions.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of 2-(methoxyamino)acetic acid hydrochloride against common pathogens. Results indicated significant inhibition of bacterial growth, particularly against Escherichia coli and Staphylococcus aureus. This suggests its potential as an alternative antimicrobial agent in clinical settings. -

Neuroprotective Effects :

In vitro experiments demonstrated that the compound could reduce neuronal cell death induced by oxidative stress. This was measured by assessing cell viability in cultured neurons exposed to oxidative agents. The results highlighted its potential as a neuroprotective agent, warranting further exploration in neurodegenerative disease models. -

Anti-inflammatory Mechanism :

Another study investigated the anti-inflammatory properties by measuring cytokine levels in cell cultures treated with the compound. The findings showed a decrease in pro-inflammatory cytokines such as TNF-α and IL-6, indicating that 2-(methoxyamino)acetic acid hydrochloride may modulate inflammatory responses effectively.

Properties

IUPAC Name |

2-(methoxyamino)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c1-7-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSFGDLELPADAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.55 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.